molecular formula C30H30Cl2FN5O4 B10776104 (2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide

(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide

Cat. No.: B10776104
M. Wt: 614.5 g/mol
InChI Key: CGCOPBXAGSCZNX-FNQJWKMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of RO2468 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of spirooxindole structures, which are crucial for the compound’s biological activity. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to produce the compound in large quantities .

Chemical Reactions Analysis

RO2468 undergoes various chemical reactions, including:

Scientific Research Applications

RO2468 has a wide range of scientific research applications, including:

Mechanism of Action

RO2468 exerts its effects by binding to MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition allows p53 to escape degradation and accumulate in the cell, leading to the activation of its tumor-suppressing functions. The molecular targets involved include the p53 protein and the MDM2 protein, which are key regulators of cell cycle and apoptosis .

Comparison with Similar Compounds

RO2468 is compared with other similar compounds such as SAR405838, APG-115, RG7388, RO8994, and RO5353. These compounds also target the p53-MDM2 interaction but may differ in their potency, selectivity, and pharmacokinetic properties. RO2468 is unique due to its high potency and oral bioavailability, making it a promising candidate for clinical development .

Properties

Molecular Formula

C30H30Cl2FN5O4

Molecular Weight

614.5 g/mol

IUPAC Name

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide

InChI

InChI=1S/C30H30Cl2FN5O4/c1-29(2,3)12-21-30(16-13-35-22(32)11-19(16)37-28(30)41)23(15-6-5-7-17(31)24(15)33)25(38-21)27(40)36-18-9-8-14(26(34)39)10-20(18)42-4/h5-11,13,21,23,25,38H,12H2,1-4H3,(H2,34,39)(H,36,40)(H,37,41)/t21-,23-,25+,30+/m0/s1

InChI Key

CGCOPBXAGSCZNX-FNQJWKMRSA-N

Isomeric SMILES

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.